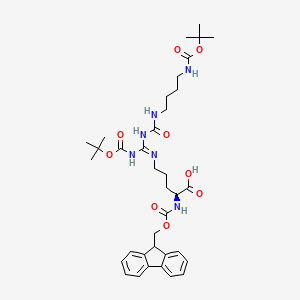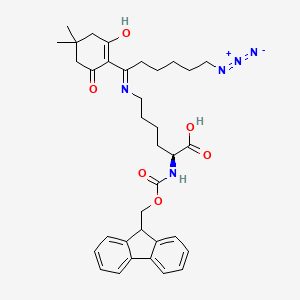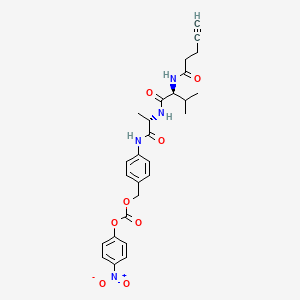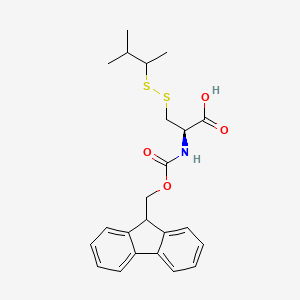
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH: is a derivative of the amino acid arginine, which is commonly used in peptide synthesis. The compound is protected with fluorenylmethyloxycarbonyl (Fmoc) on the amino group, and the side chain of arginine is protected with tert-butoxycarbonyl (Boc) and butylcarbamoyl (Bu-NHBoc) groups. These protective groups prevent unwanted reactions during peptide synthesis, making the compound a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH typically involves multiple steps:
Protection of the amino group: The amino group of L-arginine is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the side chain: The guanidino group of arginine is protected with Boc and Bu-NHBoc groups. This can be achieved using Boc anhydride and butyl isocyanate in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often used to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The protective groups (Fmoc, Boc, Bu-NHBoc) can be removed under specific conditions to yield the free amino acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Fmoc group can be removed using piperidine in dimethylformamide (DMF). Boc and Bu-NHBoc groups can be removed using acidic conditions such as trifluoroacetic acid (TFA).
Coupling: Common reagents for coupling reactions include carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) and coupling additives like hydroxybenzotriazole (HOBt).
Major Products:
Deprotected Arginine: Removal of protective groups yields free L-arginine.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Scientific Research Applications
Chemistry: Fmoc-L-Arg(Boc,Bu-NHBoc)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research purposes. The protective groups ensure selective reactions, allowing for the synthesis of complex peptides.
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or receptors, offering potential treatments for various diseases.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics and diagnostic agents.
Mechanism of Action
The mechanism of action of peptides synthesized using Fmoc-L-Arg(Boc,Bu-NHBoc)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with specific proteins or receptors, modulating their activity. The protective groups ensure that the peptide synthesis proceeds without unwanted side reactions, resulting in high-purity peptides.
Comparison with Similar Compounds
Fmoc-L-Arg(Boc)-OH: This compound has only the Boc group protecting the guanidino group of arginine.
Fmoc-L-Arg(Pbf)-OH: This compound uses 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) as a protective group for the guanidino group.
Uniqueness: Fmoc-L-Arg(Boc,Bu-NHBoc)-OH offers additional protection for the guanidino group, making it more stable under certain conditions. This can be advantageous in specific synthetic routes where additional stability is required.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylcarbamoylamino]methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O9/c1-35(2,3)50-32(46)39-20-12-11-19-38-31(45)41-30(42-34(48)51-36(4,5)6)37-21-13-18-28(29(43)44)40-33(47)49-22-27-25-16-9-7-14-23(25)24-15-8-10-17-26(24)27/h7-10,14-17,27-28H,11-13,18-22H2,1-6H3,(H,39,46)(H,40,47)(H,43,44)(H3,37,38,41,42,45,48)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLAYWWVHUHXRB-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)













